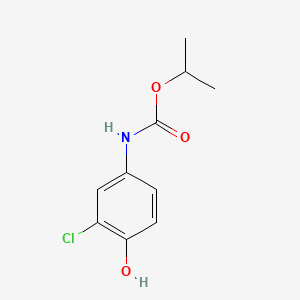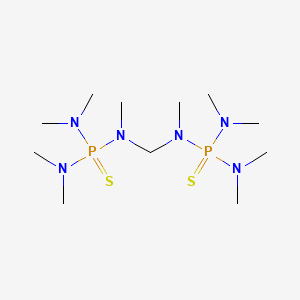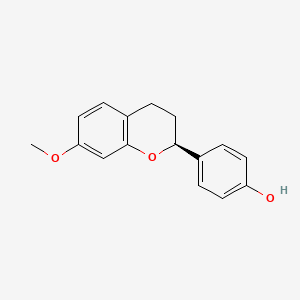
4'-Hydroxy-7-methoxyflavan
Overview
Description
4’-Hydroxy-7-methoxyflavan is a flavan compound . It has shown an important cytotoxic effect against human leukemic Molt 4 cells .
Synthesis Analysis
The synthesis of 4’-Hydroxy-7-methoxyflavan involves the oxidative cyclization reaction of 2’, 4’-dihydroxy-4-methoxychalcone using I2 in DMSO as a catalyst with a mole ratio (1:1) mol . The products were characterized by FT-IR, GC-MS, and 1H-NMR and 13C-NMR spectrometer .Molecular Structure Analysis
The molecular formula of 4’-Hydroxy-7-methoxyflavan is C16H16O3 . Its average mass is 256.296 Da and its monoisotopic mass is 256.109955 Da .Scientific Research Applications
Microbial Transformations
Scientific Field
This application falls under the field of Biochemistry and Microbiology .
Application Summary
4’-Hydroxy-7-methoxyflavan is used in microbial transformations, specifically with strains of the genus Aspergillus (A. niger KB, A. ochraceus 456) and the strain Penicillium chermesinum 113 .
Methods of Application
The strain A. niger KB catalyses carbonyl group reduction, leading to (±)-2,4-cis-7-methoxyflavan-4-ol. Biotransformation with the help of A. ochraceus 456 gives two products: (+)-2,4-trans-7-methoxyflavan-4-ol and 4’-hydroxy-7-methoxyflavone. Transformation by means of P. chermesinum 113 results in a dihydrochalcone product, 4,2’-dihydroxy-4’-methoxydihydrochalcone .
Results or Outcomes
DPPH scavenging activity test proved that all the biotransformations products have higher antioxidant activity than the substrate .
Muscle Growth
Scientific Field
This application falls under the field of Sports Science and Nutrition .
Application Summary
Derivatives of 4’-Hydroxy-7-methoxyflavan, specifically 5‐Hydroxy‐7‐methoxyflavone derivatives, have been found to potentially increase muscle size and mass .
Methods of Application
The derivatives were administered through diet to SAMP1 mice .
Results or Outcomes
The dietary administration of the mixture composed of the four 5‐Hydroxy‐7‐methoxyflavone derivatives resulted in an increase in the soleus muscle size and mass in SAMP1 mice .
Safety And Hazards
properties
IUPAC Name |
4-[(2S)-7-methoxy-3,4-dihydro-2H-chromen-2-yl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O3/c1-18-14-8-4-12-5-9-15(19-16(12)10-14)11-2-6-13(17)7-3-11/h2-4,6-8,10,15,17H,5,9H2,1H3/t15-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQIYVJDLRVEGDX-HNNXBMFYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(CCC(O2)C3=CC=C(C=C3)O)C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC2=C(CC[C@H](O2)C3=CC=C(C=C3)O)C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20950058 | |
| Record name | 4-(7-Methoxy-3,4-dihydro-2H-1-benzopyran-2-yl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20950058 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4'-Hydroxy-7-methoxyflavan | |
CAS RN |
27348-54-5 | |
| Record name | 4'Flavanol, 7-methoxy-, (S)-(-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027348545 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-(7-Methoxy-3,4-dihydro-2H-1-benzopyran-2-yl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20950058 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



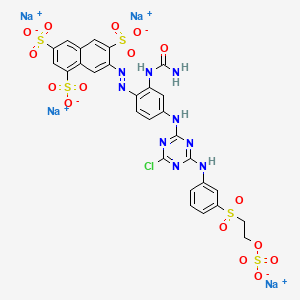
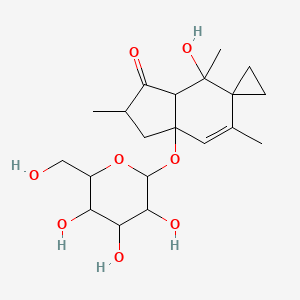
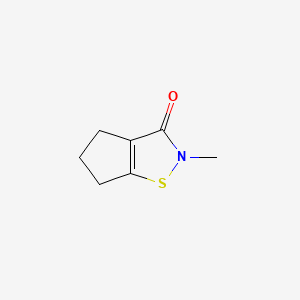
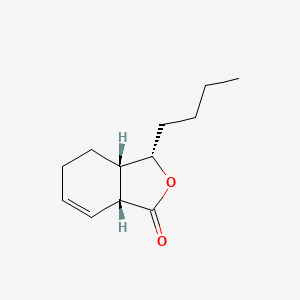
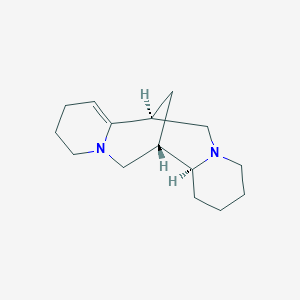
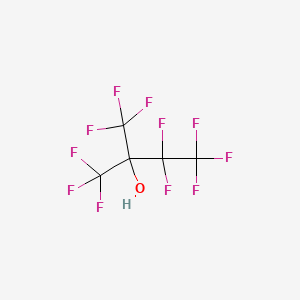
![7-[(2S,4S)-4-amino-2-methyl-pyrrolidin-1-yl]-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-quinoline-3-carboxylic acid](/img/structure/B1199398.png)
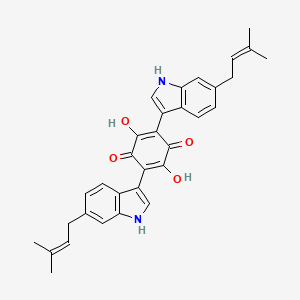
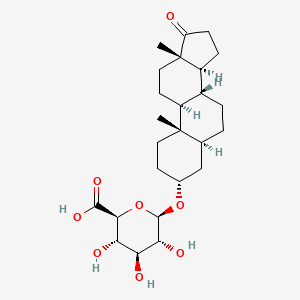
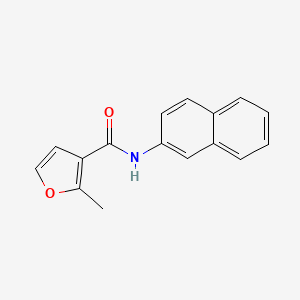
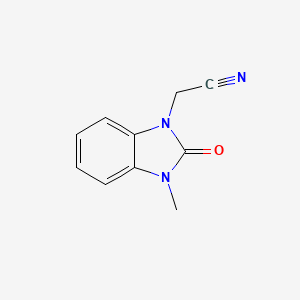
![4-Oxo-3-pyrimido[2,1-b][1,3]benzoxazolecarboxylic acid ethyl ester](/img/structure/B1199404.png)
